6-Amino-5-bromo-3-methylpyrimidine-2,4(1h,3h)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-5-bromo-3-methylpyrimidine-2,4(1h,3h)-dione is a heterocyclic organic compound. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique substituents, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-bromo-3-methylpyrimidine-2,4(1h,3h)-dione typically involves the bromination of 3-methyluracil followed by amination. The reaction conditions may include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and ammonia or an amine for the amination step.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the removal of the bromine atom or reduction of the carbonyl groups.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base or under acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino derivative.
Scientific Research Applications
6-Amino-5-bromo-3-methylpyrimidine-2,4(1h,3h)-dione may have applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible development as a pharmaceutical agent due to its structural similarity to known bioactive pyrimidines.
Industry: Utilized in the production of dyes, agrochemicals, or other industrial chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, influencing biological pathways. The molecular targets could include nucleic acids or proteins, affecting processes like DNA replication or enzyme activity.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,4-dioxopyrimidine: Another brominated pyrimidine derivative.
6-Amino-2,4-dioxopyrimidine: Similar structure but without the bromine atom.
3-Methyluracil: The parent compound without the amino and bromo substituents.
Uniqueness
6-Amino-5-bromo-3-methylpyrimidine-2,4(1h,3h)-dione is unique due to the presence of both amino and bromo substituents, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
7150-03-0 |
---|---|
Molecular Formula |
C5H6BrN3O2 |
Molecular Weight |
220.02 g/mol |
IUPAC Name |
6-amino-5-bromo-3-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C5H6BrN3O2/c1-9-4(10)2(6)3(7)8-5(9)11/h7H2,1H3,(H,8,11) |
InChI Key |
MCWBXSSDBPTWRX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=C(NC1=O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.